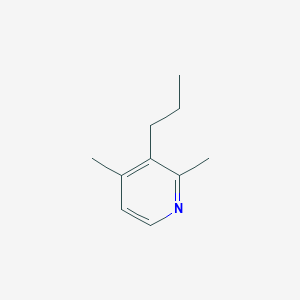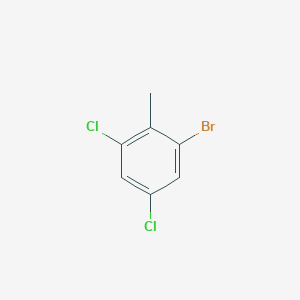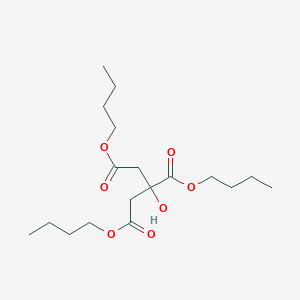
3-Bromopentane
Vue d'ensemble
Description
3-Bromopentane: is an organic compound with the molecular formula C5H11Br . It is a bromoalkane and an isomer of bromopentane. This compound is a colorless liquid at room temperature and is known for its use in various organic synthesis processes .
Mécanisme D'action
Target of Action
3-Bromopentane, also known as 3-Pentyl bromide , is a simple alkyl halide. As such, it does not have a specific biological target. Instead, its reactivity is based on its chemical structure, particularly the carbon-bromine bond.
Mode of Action
The primary mode of action of this compound is through nucleophilic substitution or elimination reactions . In a nucleophilic substitution, a nucleophile, a species rich in electrons, attacks the carbon attached to the bromine atom, leading to the replacement of the bromine. In an elimination reaction, a base removes a proton from the carbon next to the one holding the bromine, leading to the formation of a double bond and expulsion of the bromine atom .
Result of Action
The result of this compound’s action is highly dependent on the specific conditions and reactants present. It can participate in a variety of organic reactions, leading to the formation of different products. For example, in the presence of a strong base, it can undergo an elimination reaction to form an alkene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromopentane can be synthesized through multiple methods. One common method involves the reaction of tri-1-ethylpropyl phosphite with hydrogen bromide in the presence of 60% aqueous ethanol . Another method involves a two-step reaction where 2-pentanol is first treated with thionyl chloride (SOCl2) and then with hydrogen bromide (HBr) .
Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of pentane using bromine in the presence of a catalyst. This method ensures a high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromopentane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom is replaced by another atom or group. For example, when reacted with , it forms .
Elimination Reactions: When treated with a strong base like potassium tert-butoxide , this compound can undergo dehydrohalogenation to form pent-2-ene .
Common Reagents and Conditions:
Sodium hydroxide (NaOH): for substitution reactions.
Potassium tert-butoxide: for elimination reactions.
Major Products Formed:
3-Pentanol: from substitution reactions.
Pent-2-ene: from elimination reactions.
Applications De Recherche Scientifique
3-Bromopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The dielectric relaxation properties of this compound are studied for applications in material science.
Pharmaceuticals: It serves as a building block in the synthesis of certain pharmaceutical compounds.
Comparaison Avec Des Composés Similaires
- 1-Bromopentane
- 2-Bromopentane
- 1-Bromo-2-methylbutane
- 2-Bromo-2-methylbutane
- 2-Bromo-3-methylbutane
Comparison: 3-Bromopentane is unique among its isomers due to the position of the bromine atom on the third carbon. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1-Bromopentane and 2-Bromopentane have different reactivity patterns due to the different positions of the bromine atom .
Propriétés
IUPAC Name |
3-bromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQFOCYBTVOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061987 | |
| Record name | Pentane, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-10-5 | |
| Record name | 3-Bromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)











![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
